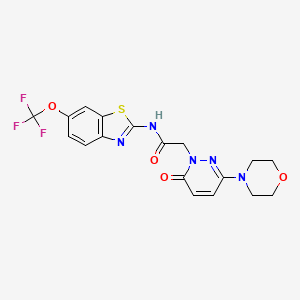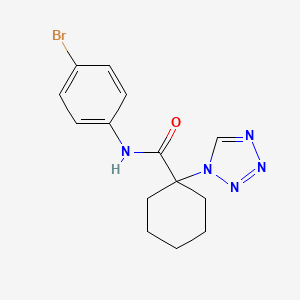![molecular formula C17H19ClN2O3S B11019387 6-({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid](/img/structure/B11019387.png)
6-({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Physically, they are crystalline and colorless, with specific odors. The indole nucleus is also present in lysergic acid diethylamide (LSD), strychnine, and various plant alkaloids .
6-({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid: is an indole derivative, which means it contains the indole nucleus. Indole compounds have diverse biological activities and are found in many synthetic drug molecules.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is to start with an indole scaffold and introduce the necessary functional groups.
Reaction Conditions: Specific reaction conditions depend on the synthetic route chosen.
Industrial Production: Information on industrial-scale production methods for this specific compound is limited, but it likely involves optimization of existing synthetic routes.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including electrophilic substitution due to the π-electron delocalization in the indole ring.
Common Reagents: Reagents like boronic acids, halogens, and Lewis acids are commonly used in indole functionalization.
Major Products: Depending on the reaction conditions, products may include substituted indole derivatives or intermediates for further functionalization.
Scientific Research Applications
Chemistry: Indole derivatives serve as building blocks in medicinal chemistry, especially for drug discovery.
Biology: Some indole derivatives exhibit antiviral, anti-inflammatory, and antioxidant activities.
Medicine: Research explores their potential as antitubercular, antidiabetic, and anticancer agents.
Industry: Indole derivatives find applications in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
- The exact mechanism of action for this specific compound would require detailed studies. it likely interacts with specific molecular targets or pathways related to its biological activities.
Comparison with Similar Compounds
Similar Compounds: Other indole derivatives, such as tryptophan and indole-3-acetic acid, share the same parent nucleus.
Uniqueness: The unique features of this compound lie in its specific substitution pattern and functional groups.
Properties
Molecular Formula |
C17H19ClN2O3S |
|---|---|
Molecular Weight |
366.9 g/mol |
IUPAC Name |
6-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H19ClN2O3S/c1-11-15(16(23)19-10-6-2-3-9-14(21)22)24-17(20-11)12-7-4-5-8-13(12)18/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,19,23)(H,21,22) |
InChI Key |
BJDRNKOIJBZPJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Methoxypropyl)carbamoyl]phenyl acetate](/img/structure/B11019309.png)
![N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan](/img/structure/B11019310.png)

![2-(2-chloro-6-fluorophenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B11019317.png)
![1-(4-fluorobenzyl)-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11019327.png)
![2-(2-Chloro-6-fluorophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B11019339.png)

![N-[(4-oxoquinazolin-3(4H)-yl)acetyl]-L-tyrosine](/img/structure/B11019345.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B11019348.png)
![2-(butan-2-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11019350.png)
![Methyl 4-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11019351.png)
![(2E)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B11019356.png)


